4-Nitrophenyl morpholine-4-carboxylate
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Overview
Description
4-Nitrophenyl morpholine-4-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol It is characterized by the presence of a nitrophenyl group attached to a morpholine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl morpholine-4-carboxylate typically involves the reaction of 4-nitrophenol with morpholine-4-carboxylic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group on the aromatic ring can activate the ring for nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Hydrolysis: 4-nitrophenol and morpholine-4-carboxylic acid.
Nucleophilic Substitution: Substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl morpholine-4-carboxylate is utilized in various scientific research applications, including:
Biochemistry: Used as a biochemical reagent for studying enzyme kinetics and protein interactions.
Pharmaceutical Research:
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The specific mechanism of action of 4-Nitrophenyl morpholine-4-carboxylate in biological systems is not well-documented. its chemical structure suggests that it may interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the morpholine ring.
4-Nitrophenyl benzoate: Contains a benzoate group instead of a morpholine ring.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a carboxylate linkage.
Uniqueness
4-Nitrophenyl morpholine-4-carboxylate is unique due to the presence of both a nitrophenyl group and a morpholine ring.
Properties
IUPAC Name |
(4-nitrophenyl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDRZRANAJCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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